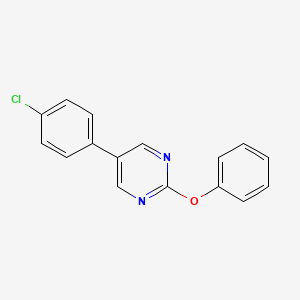

5-(4-Chlorophenyl)-2-phenoxypyrimidine

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

5-(4-chlorophenyl)-2-phenoxypyrimidine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H11ClN2O/c17-14-8-6-12(7-9-14)13-10-18-16(19-11-13)20-15-4-2-1-3-5-15/h1-11H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PKCJBFRSSAXKIY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)OC2=NC=C(C=N2)C3=CC=C(C=C3)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H11ClN2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

282.72 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Chemical Transformations of 5 4 Chlorophenyl 2 Phenoxypyrimidine

Established Synthetic Routes for 5-(4-Chlorophenyl)-2-phenoxypyrimidine Core Structure

The construction of the this compound core is most effectively achieved through a two-step synthetic sequence involving a palladium-catalyzed cross-coupling reaction followed by a nucleophilic aromatic substitution. This approach allows for the sequential and controlled introduction of the aryl and phenoxy moieties onto the pyrimidine (B1678525) ring.

A plausible and widely utilized strategy begins with a di-substituted pyrimidine, such as 5-bromo-2-chloropyrimidine (B32469), which serves as a versatile starting material. The synthesis proceeds as follows:

Suzuki-Miyaura Cross-Coupling: The first step involves the formation of the C-C bond between the pyrimidine ring and the 4-chlorophenyl group. This is typically achieved via a Suzuki-Miyaura cross-coupling reaction between 5-bromo-2-chloropyrimidine and 4-chlorophenylboronic acid.

Nucleophilic Aromatic Substitution: The subsequent step involves the introduction of the phenoxy group at the C2 position of the pyrimidine ring. This is accomplished through a nucleophilic aromatic substitution (SNAr) reaction where the chlorine atom at the C2 position is displaced by a phenoxide nucleophile.

Suzuki-Miyaura Cross-Coupling: This reaction is a cornerstone of modern organic synthesis for the formation of carbon-carbon bonds. The catalytic cycle involves the oxidative addition of the halo-pyrimidine to a palladium(0) complex, followed by transmetalation with the boronic acid derivative in the presence of a base, and concluding with reductive elimination to yield the desired 5-aryl-2-chloropyrimidine and regenerate the palladium(0) catalyst.

Key reagents for this step include:

Halogenated Pyrimidine: 5-bromo-2-chloropyrimidine or 2,5-dibromopyrimidine. The differential reactivity of the halogen atoms (Br being more reactive than Cl in palladium-catalyzed couplings) can allow for selective reaction at the C5 position.

Boronic Acid: 4-chlorophenylboronic acid.

Palladium Catalyst: A variety of palladium(0) or palladium(II) pre-catalysts can be employed, such as tetrakis(triphenylphosphine)palladium(0) [Pd(PPh3)4] or palladium(II) acetate (B1210297) [Pd(OAc)2] with appropriate phosphine (B1218219) ligands.

Base: An inorganic base is required to facilitate the transmetalation step. Common choices include potassium carbonate (K2CO3), sodium carbonate (Na2CO3), or potassium phosphate (B84403) (K3PO4).

Solvent: A suitable solvent system is crucial for the reaction's success. A mixture of an organic solvent, such as 1,4-dioxane (B91453) or toluene (B28343), and water is often used.

Nucleophilic Aromatic Substitution (SNAr): In this reaction, the electron-deficient nature of the pyrimidine ring, further activated by the nitrogen atoms, facilitates the attack of a nucleophile. The reaction proceeds via a Meisenheimer complex, a resonance-stabilized anionic intermediate, followed by the expulsion of the leaving group (chloride). libretexts.orgstackexchange.com

Key reagents for this step are:

Aryl Halide: 2-Chloro-5-(4-chlorophenyl)pyrimidine (B1363624) (the product from the Suzuki coupling).

Nucleophile: Phenol, typically deprotonated in situ or used as a pre-formed salt like sodium phenoxide.

Base: If starting with phenol, a base such as potassium carbonate (K2CO3) or sodium hydride (NaH) is used to generate the phenoxide nucleophile.

Solvent: A polar aprotic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO) is commonly used to facilitate the reaction.

Optimizing the reaction conditions is critical for maximizing the yield and purity of this compound.

For the Suzuki-Miyaura Cross-Coupling:

| Parameter | Optimization Strategy | Rationale |

| Catalyst Loading | Typically, 1-5 mol% of the palladium catalyst is sufficient. Lowering the catalyst loading can reduce costs and toxicity, but may require longer reaction times or higher temperatures. | To achieve a balance between reaction efficiency and cost-effectiveness. |

| Ligand Choice | The choice of phosphine ligand can significantly impact the reaction. Electron-rich and bulky ligands can improve the efficiency of the oxidative addition and reductive elimination steps. | To enhance catalyst stability and reactivity. |

| Base and Solvent | The combination of base and solvent system should be screened to find the optimal conditions for both solubility of reactants and efficiency of the catalytic cycle. | To ensure efficient transmetalation and overall reaction rate. |

| Temperature | Reactions are often run at elevated temperatures (e.g., 80-100 °C) to ensure a reasonable reaction rate. | To overcome the activation energy of the catalytic steps. |

For the Nucleophilic Aromatic Substitution:

| Parameter | Optimization Strategy | Rationale |

| Base | A slight excess of a suitable base is often used to ensure complete deprotonation of the phenol. | To generate a sufficient concentration of the active nucleophile. |

| Temperature | The reaction temperature can be adjusted to control the reaction rate. In some cases, microwave irradiation can be used to accelerate the reaction. | To balance reaction speed with the potential for side reactions. |

| Purity of Starting Materials | Ensuring the purity of the 2-chloro-5-(4-chlorophenyl)pyrimidine intermediate is crucial to avoid side products. | To simplify purification of the final product. |

Purification of the final product is typically achieved through recrystallization or column chromatography on silica (B1680970) gel.

Development of Novel and Green Synthetic Approaches for this compound

In line with the principles of green chemistry, efforts are being made to develop more sustainable and environmentally benign synthetic methods for pyrimidine derivatives.

The use of catalysis is central to many modern synthetic strategies. For the synthesis of the this compound scaffold, advancements in catalytic systems can offer significant improvements. For the Suzuki-Miyaura coupling step, the development of highly active palladium catalysts, including palladium-N-heterocyclic carbene (NHC) complexes, allows for lower catalyst loadings and reactions under milder conditions.

For the C-O bond formation, while the SNAr reaction is often efficient without a metal catalyst for activated substrates, copper-catalyzed Ullmann-type couplings represent an alternative, particularly for less reactive aryl halides. However, for an electron-deficient system like a chloropyrimidine, the uncatalyzed SNAr is generally preferred for its simplicity and avoidance of transition metal contamination.

Green chemistry principles can be applied to the synthesis of this compound in several ways:

Use of Greener Solvents: Replacing traditional volatile organic solvents (VOCs) like toluene and DMF with more environmentally friendly alternatives such as water, ethanol, or ionic liquids is a key focus. For Suzuki-Miyaura reactions, aqueous conditions are often viable.

Microwave-Assisted Synthesis: Microwave irradiation can significantly reduce reaction times, often leading to higher yields and cleaner reaction profiles. This technique can be applied to both the Suzuki-Miyaura coupling and the nucleophilic aromatic substitution steps.

One-Pot Procedures: Developing a one-pot synthesis where the Suzuki-Miyaura coupling and the subsequent nucleophilic aromatic substitution are performed in the same reaction vessel without isolation of the intermediate would improve efficiency by reducing waste and saving time and resources.

Derivatization Strategies for Structural Modification of this compound

The this compound scaffold offers several positions for structural modification to explore structure-activity relationships for various applications.

Modification of the Phenyl Rings: The 4-chlorophenyl and phenoxy rings can be further functionalized. For instance, electrophilic aromatic substitution reactions (e.g., nitration, halogenation, Friedel-Crafts acylation) could introduce substituents, although the directing effects of the existing groups would need to be considered. Alternatively, starting with substituted 4-chlorophenylboronic acids or substituted phenols in the initial synthesis would provide a more direct route to a diverse library of analogues.

Modification of the Pyrimidine Ring: The C4 and C6 positions of the pyrimidine ring are potential sites for further functionalization. For example, if the synthesis starts from a substrate with a leaving group at the C4 or C6 position, further nucleophilic substitutions could be performed.

Introduction of Functional Groups: Functional groups can be introduced to enable further conjugation or to modulate the electronic properties of the molecule. For example, the synthesis of analogues with ester or amide functionalities on the phenyl rings could be achieved by using appropriately substituted starting materials.

The strategic derivatization of this core structure allows for the fine-tuning of its physicochemical and biological properties.

Synthesis of Pyrimidine Ring Analogues

The synthesis of analogues of this compound with modifications to the pyrimidine ring itself is a key strategy for exploring the structure-activity relationships of this chemical class. These modifications can include the introduction of various substituents at the remaining open positions of the pyrimidine ring or the replacement of the pyrimidine core with a bioisosteric heterocycle.

One common approach is the introduction of substituents at the 4- and 6-positions of the pyrimidine ring. Starting from a versatile precursor like 2,4,6-trichloropyrimidine, a sequential substitution strategy can be employed. For example, the chlorine atoms can be selectively replaced by different nucleophiles, allowing for the synthesis of a diverse range of analogues.

| Precursor | Reagent | Position of Substitution | Resulting Analogue |

| 2,4,6-Trichloropyrimidine | 4-Chlorophenylboronic Acid | 5-position | 5-(4-Chlorophenyl)-2,4,6-trichloropyrimidine |

| 5-(4-Chlorophenyl)-2,4,6-trichloropyrimidine | Phenol | 2-position | 5-(4-Chlorophenyl)-4,6-dichloro-2-phenoxypyrimidine |

| 5-(4-Chlorophenyl)-4,6-dichloro-2-phenoxypyrimidine | Various Amines | 4- and 6-positions | 4,6-Disubstituted-5-(4-chlorophenyl)-2-phenoxypyrimidine |

Modifications of the Phenoxy Moiety for Enhanced Biological Activity

Alterations to the 2-phenoxy group of this compound offer a valuable avenue for modulating the compound's biological profile. These modifications can influence factors such as binding affinity to biological targets, solubility, and metabolic stability. A variety of substituted phenols can be utilized in the nucleophilic aromatic substitution reaction to introduce a diverse array of functionalities onto the phenoxy ring.

| Phenol Derivative | Resulting Moiety | Potential Influence on Biological Activity |

| 4-Methoxyphenol | 2-(4-Methoxyphenoxy) | Increased electron density, potential for hydrogen bond acceptance. |

| 4-Fluorophenol | 2-(4-Fluorophenoxy) | Altered electronic properties, potential for halogen bonding. |

| 4-Nitrophenol | 2-(4-Nitrophenoxy) | Strong electron-withdrawing group, potential for polar interactions. |

| 3,5-Dimethylphenol | 2-(3,5-Dimethylphenoxy) | Increased lipophilicity, steric hindrance affecting conformation. |

Systematic Substitutions on the 4-Chlorophenyl Group

Systematic modification of the 4-chlorophenyl group at the 5-position of the pyrimidine ring is a crucial strategy for probing the specific interactions of this part of the molecule with its biological target. The Suzuki-Miyaura cross-coupling reaction is highly amenable to the use of a wide range of substituted arylboronic acids, allowing for the introduction of diverse chemical functionalities.

By varying the substituents on the phenyl ring, researchers can explore the effects of electronics, sterics, and lipophilicity on the biological activity of the resulting compounds. For instance, replacing the chlorine atom with other halogens or with alkyl, alkoxy, or nitro groups can provide valuable insights into the binding pocket of a target protein.

| Arylboronic Acid | Resulting Analogue | Key Feature of Modification |

| 4-Methylphenylboronic acid | 5-(4-Methylphenyl)-2-phenoxypyrimidine | Introduction of a lipophilic alkyl group. |

| 4-Methoxyphenylboronic acid | 5-(4-Methoxyphenyl)-2-phenoxypyrimidine | Introduction of an electron-donating group. |

| 4-Trifluoromethylphenylboronic acid | 5-(4-Trifluoromethylphenyl)-2-phenoxypyrimidine | Introduction of a strong electron-withdrawing group. |

| 3-Chlorophenylboronic acid | 5-(3-Chlorophenyl)-2-phenoxypyrimidine | Alteration of the substitution pattern. |

Combinatorial Synthesis of this compound Libraries

Combinatorial chemistry provides a powerful platform for the rapid generation of large, diverse libraries of compounds based on the this compound scaffold. nih.gov These libraries are instrumental in the discovery of new lead compounds with desired biological activities. The synthetic strategies employed for combinatorial library synthesis are often adapted from the traditional solution-phase methods but are optimized for high-throughput parallel synthesis.

A common approach involves a "split-and-pool" or parallel synthesis strategy where a common intermediate is reacted with a set of diverse building blocks. For the this compound scaffold, a suitable starting material would be a di- or tri-halogenated 5-(4-chlorophenyl)pyrimidine. This intermediate can then be reacted with a library of phenols to generate diversity at the 2-position. Subsequently, the remaining halogen(s) on the pyrimidine ring can be displaced with a library of amines or other nucleophiles to further expand the chemical space of the library.

Investigation of Biological Activities and Molecular Target Identification for 5 4 Chlorophenyl 2 Phenoxypyrimidine

In Vitro Pharmacological Screening Methodologies for 5-(4-Chlorophenyl)-2-phenoxypyrimidine

To elucidate the potential therapeutic effects of this compound, a systematic in vitro pharmacological screening would be initiated. This process involves a series of standardized assays to determine its interaction with various biological molecules and its effect on cellular functions.

Receptor Binding and Functional Assays

To investigate whether this compound interacts with cell surface or intracellular receptors, receptor binding assays would be conducted. These assays typically use a radiolabeled or fluorescently tagged ligand known to bind to a specific receptor. The ability of this compound to displace the labeled ligand would indicate its binding affinity for that receptor.

Following a positive binding result, functional assays would be necessary to determine the nature of the interaction. These assays would establish whether the compound acts as an agonist, stimulating the receptor's activity, or as an antagonist, blocking the action of the natural ligand. This is often measured by quantifying a downstream signaling event, such as the production of a second messenger like cyclic AMP (cAMP) or an increase in intracellular calcium levels.

Cell-Based Assays for Phenotypic Screening and Pathway Modulation

Cell-based assays provide a more physiologically relevant context to evaluate the effects of a compound. In phenotypic screening, cells, either from established cell lines or primary patient samples, are treated with this compound, and changes in cell behavior or morphology are observed. This could include assays for cell viability, proliferation, apoptosis (programmed cell death), or migration.

For instance, to assess its potential as an anti-cancer agent, the compound would be tested against a panel of cancer cell lines. A standard method like the MTT assay would be used to measure cell viability, yielding IC₅₀ values for each cell line.

Pathway modulation studies would delve deeper to understand how the compound affects specific cellular signaling pathways. This could involve techniques like Western blotting to measure changes in the phosphorylation status of key signaling proteins or high-content imaging to visualize the cellular response.

Identification of Specific Biological Targets for this compound

If initial screening reveals significant biological activity, the next critical step is to identify the specific molecular target(s) through which this compound exerts its effects. This process is often referred to as target deconvolution.

Affinity-Based Proteomics for Target Deconvolution

Affinity-based proteomics is a powerful technique for identifying the direct binding partners of a small molecule within the complex environment of a cell lysate. This method typically involves immobilizing a derivative of this compound onto a solid support, such as a bead. This "bait" is then incubated with a cellular protein extract. Proteins that bind to the compound are "pulled down" and subsequently identified using mass spectrometry. This approach can provide an unbiased survey of potential protein targets.

Reporter Gene Systems for Cellular Pathway Analysis

To further investigate the impact of this compound on cellular signaling pathways, reporter gene assays would be employed. These systems are engineered cells that contain a reporter gene (e.g., luciferase or green fluorescent protein) linked to a specific DNA response element. The expression of the reporter gene is driven by the activity of a particular transcription factor, which in turn is regulated by an upstream signaling pathway.

By treating these reporter cells with the compound, researchers can determine if it activates or inhibits a specific pathway by measuring the reporter protein's signal. For example, a reporter system for the NF-κB pathway, which is crucial in inflammation, could be used to see if the compound modulates this pathway.

Table 2: List of Compounds Mentioned

| Compound Name |

|---|

| This compound |

| Prostaglandin E₂ |

Transcriptomic and Proteomic Profiling in Response to Compound Exposure

To comprehend the cellular response to this compound, transcriptomic and proteomic profiling are indispensable tools. These high-throughput techniques provide a global view of the changes in gene expression and protein abundance, respectively, offering insights into the biological pathways modulated by the compound.

Transcriptomic Profiling: By analyzing the complete set of RNA transcripts (the transcriptome) in a cell or organism, researchers can identify genes that are up- or down-regulated following exposure to this compound. Techniques such as RNA sequencing (RNA-Seq) and microarray analysis are commonly employed for this purpose. The resulting data can reveal the cellular processes affected by the compound, such as cell cycle regulation, apoptosis, or metabolic pathways. For instance, a hypothetical transcriptomic study might reveal the differential expression of genes involved in a particular signaling pathway, suggesting a potential molecular target.

Table 1: Illustrative Example of Transcriptomic Data for this compound Exposure This table is for illustrative purposes only and does not represent actual experimental data.

| Gene Symbol | Fold Change | P-value | Associated Pathway |

|---|---|---|---|

| GENE-A | 2.5 | 0.001 | MAPK Signaling |

| GENE-B | -3.1 | 0.005 | Cell Cycle |

| GENE-C | 1.8 | 0.02 | Apoptosis |

Proteomic Profiling: Complementing transcriptomic data, proteomic analysis identifies and quantifies the entire set of proteins (the proteome) in a biological sample. Techniques like mass spectrometry-based proteomics can reveal changes in protein expression, post-translational modifications, and protein-protein interactions upon treatment with this compound. This information is critical as proteins are the primary functional molecules in the cell, and changes in their levels or states can directly impact cellular function.

Table 2: Illustrative Example of Proteomic Data for this compound Exposure This table is for illustrative purposes only and does not represent actual experimental data.

| Protein Name | Fold Change | P-value | Cellular Function |

|---|---|---|---|

| Protein-X | 1.9 | 0.002 | Kinase Activity |

| Protein-Y | -2.7 | 0.008 | Structural Component |

| Protein-Z | 4.2 | <0.001 | Transcription Factor |

Elucidation of Molecular Mechanisms of Action of this compound

Understanding the precise molecular mechanisms through which this compound exerts its effects is a key objective of its investigation. This involves dissecting its interactions with cellular components and the ensuing signaling events.

Intracellular Signaling Cascade Analysis

Many bioactive compounds function by modulating intracellular signaling cascades. To investigate this for this compound, researchers would typically assess its impact on well-established signaling pathways, such as the MAPK/ERK, PI3K/Akt, and JAK/STAT pathways. This can be achieved using a variety of techniques, including Western blotting to measure the phosphorylation status of key signaling proteins, and reporter gene assays to quantify the activity of downstream transcription factors. Identifying the specific signaling nodes affected by the compound can provide a detailed picture of its mechanism of action.

Detailed Ligand-Receptor Interaction Dynamics

A crucial aspect of understanding a compound's mechanism of action is to characterize its direct molecular target(s). The study of ligand-receptor interaction dynamics focuses on how this compound binds to its target protein. Computational methods, such as molecular docking and molecular dynamics simulations, can predict the binding mode and affinity of the compound to a putative receptor. These computational predictions can then be validated experimentally using techniques like surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC), which provide quantitative data on binding kinetics and thermodynamics. For example, a related compound, 4-phenoxypyrimidine-5-carboxamide, has been studied for its interaction with G-protein coupled receptors (GPCRs). nih.gov

Investigation of Allosteric Modulatory Effects

In addition to binding to the primary active site (orthosteric site) of a receptor, some compounds can bind to a secondary, allosteric site. This binding can modulate the receptor's activity in response to its natural ligand. Investigating the potential allosteric modulatory effects of this compound would involve functional assays in the presence and absence of the endogenous ligand for a suspected target. A compound that has no effect on its own but alters the dose-response curve of the natural ligand is likely an allosteric modulator. The discovery of allosteric modulators is a growing area of interest in drug development, as they can offer more subtle and selective control over receptor function.

Structure Activity Relationship Sar and Structure Property Relationship Spr Studies of 5 4 Chlorophenyl 2 Phenoxypyrimidine Derivatives

Systematic Structural Modifications and Their Impact on Biological Potency

The structure-activity relationship (SAR) for this class of compounds is determined by the interplay of its three key components: the central pyrimidine (B1678525) ring, the 2-phenoxy group, and the 5-(4-chlorophenyl) group. Modifications to any of these regions can significantly alter the molecule's interaction with its biological target.

The pyrimidine ring is a core structural feature in many biologically active compounds, acting as a scaffold for positioning critical pharmacophoric elements. mdpi.commdpi.com Its nitrogen atoms can act as hydrogen bond acceptors, playing a vital role in binding to biological targets like protein kinases. nih.gov Modifications to the pyrimidine ring itself, particularly at the C4 and C6 positions, are common strategies to modulate activity.

In related series, such as bisanilinopyrimidines, the introduction of a fluorine atom at the C5 position of the pyrimidine ring has been shown to lead to highly potent inhibitors of Aurora A kinase. nih.gov This suggests that small, electronegative substituents at this position can induce favorable conformational changes that enhance binding affinity. While the parent compound has a hydrogen at C4 and C6, introducing small alkyl or amino groups at these positions could probe the steric and electronic requirements of the binding pocket. Studies on other pyrimidine series have shown that such substitutions can be critical for activity. ekb.eg For instance, in a series of pyrimido[4,5-d]pyrimidine-2,5-dione derivatives, various substitutions on the pyrimidine core led to potent antimicrobial activity. nih.gov

Table 1: Illustrative Impact of Pyrimidine C5 Substitution in Bisanilinopyrimidine Analogs on Aurora A Kinase Inhibition

| Compound | R¹ (C5-substituent) | Aurora A IC₅₀ (nM) |

| Analog A | H | 2.5 |

| Analog B | F | 0.8 |

Note: Data is illustrative and based on findings for a related bisanilinopyrimidine series targeting Aurora A kinase to demonstrate the principle of C5-substitution effects. nih.gov

Modifications to the phenyl ring of the phenoxy group can explore the impact of electronic and steric effects.

Electronic Effects: Introducing electron-donating groups (e.g., methoxy, methyl) or electron-withdrawing groups (e.g., nitro, cyano) at the ortho, meta, or para positions can alter the electron density of the phenoxy oxygen and the aromatic ring. This can influence hydrogen bonding capability and π-stacking interactions with the target protein.

Steric Effects: The addition of bulky substituents could either provide beneficial van der Waals interactions or cause steric hindrance that prevents proper binding. The optimal size and position of substituents would depend entirely on the topology of the target's binding site.

Research on other bi-aryl pyrimidine structures has demonstrated that the nature and position of substituents on such phenyl rings are critical for potency. nih.gov

The 5-(4-chlorophenyl) group is a key pharmacophoric element. The position and nature of the substituent on this phenyl ring can dramatically affect biological activity.

Nature of the Substituent: Replacing the chlorine atom with other halogens (F, Br, I) would modulate both steric bulk and electronic properties. Substituting chlorine with a hydrogen atom would establish a baseline for the contribution of the halogen. Introducing other groups, such as a trifluoromethyl (CF₃) group, which is also electron-withdrawing but larger, or a methyl (CH₃) group, which is electron-donating, could further define the electronic and steric requirements for activity. Studies on aryl-substituted dihydropyrimidines have shown that strong cytotoxicity is often related to the presence of bulky and electronegative substituents on the phenyl ring. nih.gov

Table 2: General SAR Trends for Phenyl Ring Substitutions in Related Kinase Inhibitors

| Position | Substituent Type | General Impact on Potency | Rationale |

| Para | Polar groups (e.g., -COOH, -CONH₂) | Often critical for potent activity | Forms key hydrogen bonds in the active site. nih.gov |

| Para | Electron-withdrawing groups | Can enhance activity | May improve binding or cellular activity. nih.gov |

| Ortho | Bulky groups | Often detrimental | Can cause steric clashes that prevent optimal binding. nih.gov |

| Meta | Varies | Less sensitive than ortho/para | May tolerate a wider range of substituents. nih.govnih.gov |

Note: This table summarizes general principles observed in related aryl-pyrimidine series and is for illustrative purposes.

Quantitative Structure-Activity Relationship (QSAR) Modeling for 5-(4-Chlorophenyl)-2-phenoxypyrimidine Series

Quantitative Structure-Activity Relationship (QSAR) modeling provides a mathematical framework to correlate the chemical structure of a series of compounds with their biological activity. informahealthcare.com For the this compound series, a robust QSAR model could guide the design of new, more potent analogs and predict their activity prior to synthesis.

The development of a QSAR model begins with calculating a set of molecular descriptors for each compound in the series. These descriptors quantify various aspects of the molecular structure.

Descriptor Classes:

Electronic Descriptors: These describe the electronic properties of the molecule, such as partial charges on atoms, dipole moment, and energies of frontier orbitals (HOMO/LUMO). They are crucial for modeling electrostatic and hydrogen bonding interactions.

Steric Descriptors: These relate to the size and shape of the molecule, including molecular weight, volume, surface area, and shape indices (e.g., Kappa shape indices). They are important for understanding how a molecule fits into its binding site.

Hydrophobic Descriptors: The most common is LogP (the logarithm of the partition coefficient between octanol (B41247) and water), which quantifies the molecule's lipophilicity. This is critical for membrane permeability and hydrophobic interactions with the target.

Topological Descriptors: These are numerical representations of molecular connectivity and branching.

Once descriptors are calculated, a statistical method is used to build a mathematical equation linking them to the biological activity (e.g., pIC₅₀). Multiple Linear Regression (MLR) is a common technique used to generate an equation that describes the contribution of each descriptor to the activity. acs.org

For the this compound series, a hypothetical QSAR model might take the form: pIC₅₀ = c₀ + c₁(LogP) + c₂(Dipole Moment) - c₃(Molecular Volume) + ... where the coefficients (c₁, c₂, c₃) indicate the positive or negative contribution of each descriptor to the biological activity.

A QSAR model is only useful if it is statistically robust and has predictive power. Validation is a critical step to ensure the model is not a result of chance correlation.

Internal Validation: This is often performed using a method called leave-one-out cross-validation (LOO-CV). In this process, one compound is removed from the dataset, the model is rebuilt with the remaining compounds, and the activity of the removed compound is predicted. This is repeated for every compound, and the resulting cross-validation coefficient (Q²) is calculated. A high Q² (typically > 0.6) indicates good internal consistency and predictive ability. acs.org

External Validation: The most rigorous test of a model is to use it to predict the activity of an external set of compounds that were not used in the model's development. The predictive ability is assessed by the R²pred value, which measures the correlation between the predicted and observed activities for the test set.

A validated QSAR model for the this compound series would be a powerful tool. It could be used to screen virtual libraries of related structures to identify promising candidates for synthesis, thereby saving significant time and resources in the drug discovery process. QSAR studies on other pyrimidine derivatives have successfully created predictive models that have guided the design of novel inhibitors. acs.orgtandfonline.com

Conformational Analysis and Identification of Bioactive Conformations

The three-dimensional arrangement of a molecule, known as its conformation, is pivotal in determining its interaction with biological targets and, consequently, its therapeutic efficacy. For derivatives of this compound, understanding the preferred spatial orientation of the constituent aromatic rings is crucial for elucidating their structure-activity relationships (SAR). Conformational analysis of these derivatives often involves a combination of computational modeling and experimental techniques, such as X-ray crystallography, to identify the most stable and biologically relevant conformations.

While a specific X-ray crystal structure for this compound was not found, analysis of structurally related compounds provides valuable insights into its likely conformational preferences. For instance, in smectogenic 2-phenyl-5-(4-n-pentoxyphenyl) pyrimidine, the pyrimidine and adjacent phenyl rings are nearly coplanar, with interplanar angles of approximately 8 degrees. tandfonline.com Conversely, in 5-(4-chlorophenyl)-2-fluoropyridine, a related structure, the dihedral angle between the chlorobenzene (B131634) and the pyridine (B92270) rings is significantly larger at 38.83°. nih.gov Studies on 5-hydroxymethyl-2-phenylpyrimidine derivatives have shown the twist angle between the phenyl and pyrimidine rings to range from 9.5° to 26.4°. mdpi.com This variability highlights that the degree of twisting can be influenced by the nature and position of substituents on the aromatic rings.

| Compound | Ring System 1 | Ring System 2 | Dihedral Angle (°) | Reference |

|---|---|---|---|---|

| 2-Phenyl-5-(4-n-pentoxyphenyl) pyrimidine | Pyrimidine | 2-Phenyl | ~8 | tandfonline.com |

| 2-Phenyl-5-(4-n-pentoxyphenyl) pyrimidine | Pyrimidine | 5-Phenoxy | ~8 | tandfonline.com |

| 5-(4-Chlorophenyl)-2-fluoropyridine | Pyridine | 4-Chlorophenyl | 38.83 | nih.gov |

| 5-Hydroxymethyl-2-phenylpyrimidine derivative (3c) | Pyrimidine | 2-Phenyl | 26.4 | mdpi.com |

| 5-Hydroxymethyl-2-phenylpyrimidine derivative (3e) | Pyrimidine | 2-Phenyl | 9.5 | mdpi.com |

The identification of the bioactive conformation—the specific three-dimensional structure a molecule adopts when it binds to its biological target—is a primary goal of conformational analysis. nih.gov Computational techniques such as molecular docking are instrumental in predicting these conformations. For a series of novel 2-substituted-5-(4-chloro-2-phenoxy)phenyl-1,3,4-oxadiazole derivatives, which share the 4-chloro-2-phenoxy moiety, conformational analysis was used to superimpose the designed compounds onto the known binding site of diazepam, revealing key interactions with the GABAA receptor. nih.gov

In the context of pyrimidine-biphenyl herbicides that act as acetohydroxyacid synthase (AHAS) inhibitors, it has been suggested that a non-coplanar arrangement of the biphenyl (B1667301) rings represents a pre-organized active conformation, facilitating binding to the enzyme. mdpi.com This principle of a twisted, non-planar conformation being bioactive is a recurring theme in drug design. mdpi.com The existence of conformational polymorphs, where a single compound crystallizes into different forms with distinct molecular conformations, has also been observed in bioactive pyrazolo[3,4-d]pyrimidine derivatives, further underscoring the conformational flexibility of such systems. mdpi.comsunway.edu.my

For this compound derivatives, the bioactive conformation likely involves a specific set of dihedral angles that optimize the molecule's fit within the target's binding pocket. This optimal geometry would facilitate key intermolecular interactions, such as hydrogen bonds, hydrophobic interactions, and π-π stacking, which are essential for biological activity. The interplay between the electronic effects of the chloro and phenoxy substituents and the steric demands of the binding site will ultimately define the bioactive conformation.

Computational Chemistry and Molecular Modeling in the Study of 5 4 Chlorophenyl 2 Phenoxypyrimidine

Molecular Docking Simulations for Protein-Ligand Interactions

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex.

Receptor Site Characterization and Ligand Preparation

This would involve identifying a relevant protein target and defining the binding site. The three-dimensional structure of 5-(4-Chlorophenyl)-2-phenoxypyrimidine would be generated and optimized for docking.

Binding Mode Prediction and Scoring Algorithms

Docking software would then be used to place the ligand into the receptor's binding site in various conformations and orientations. Scoring functions would be employed to estimate the binding affinity for each pose.

Molecular Dynamics Simulations for Conformational Stability and Binding Affinity

Molecular dynamics (MD) simulations are used to study the physical movements of atoms and molecules over time.

System Setup, Force Fields, and Simulation Parameters

The protein-ligand complex predicted by molecular docking would be placed in a simulated physiological environment. A force field would be chosen to describe the interactions between atoms, and the simulation parameters would be set.

Trajectory Analysis and Free Energy Calculations

The MD simulation would generate a trajectory of atomic positions over time. This trajectory would be analyzed to assess the stability of the binding pose and to calculate the binding free energy, providing a more accurate estimation of binding affinity.

De Novo Drug Design and Virtual Screening Approaches Utilizing this compound Scaffolds

These techniques are used to discover new drug candidates.

De Novo Design: Algorithms would be used to design novel molecules that are predicted to bind to a specific target, potentially using the this compound structure as a starting point or fragment.

Virtual Screening: Large libraries of compounds would be computationally screened against a protein target to identify potential "hits." If this compound were part of such a library, its potential as a binder could be assessed.

Without specific studies on this compound, any further detail would be speculative and not based on established scientific findings for this particular compound.

Quantum Chemical Calculations for Electronic Structure and Reactivity of the Compound

Following a comprehensive search of scientific literature and chemical databases, it has been determined that specific quantum chemical calculations detailing the electronic structure and reactivity of the compound this compound are not publicly available. While computational studies, including Density Functional Theory (DFT) calculations, are commonly employed to investigate the properties of novel chemical entities, dedicated research on this particular molecule has not been published or indexed in the accessed resources.

Theoretical investigations on structurally related compounds containing the 4-chlorophenyl moiety or the pyrimidine (B1678525) core are prevalent. These studies typically utilize computational methods to predict molecular geometry, vibrational frequencies, and electronic properties, which are crucial for understanding the potential applications of these molecules. However, the unique electronic and steric arrangement of the 4-chlorophenyl group at the 5-position and the phenoxy group at the 2-position of the pyrimidine ring necessitates a specific computational analysis to accurately describe its characteristics.

In the absence of direct research, a detailed, data-driven analysis as required by the subsequent sections cannot be provided. The generation of scientifically accurate data tables for Frontier Molecular Orbital (FMO) analysis and Electrostatic Potential (ESP) mapping is contingent on the availability of peer-reviewed computational studies.

Frontier Molecular Orbital (FMO) Analysis

A Frontier Molecular Orbital (FMO) analysis for this compound would involve the calculation of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between these orbitals, known as the HOMO-LUMO gap, is a critical parameter for assessing the chemical reactivity and kinetic stability of a molecule. A smaller gap generally indicates higher reactivity.

The distribution of the HOMO and LUMO across the molecular structure would reveal the most probable sites for electrophilic and nucleophilic attack, respectively. For this compound, it would be anticipated that the electron-rich aromatic rings (chlorophenyl and phenoxy) and the nitrogen atoms of the pyrimidine ring would significantly contribute to these frontier orbitals.

Without specific computational data, a quantitative analysis, including the precise energy values of the HOMO, LUMO, and the energy gap, cannot be presented. The creation of an interactive data table for these parameters is therefore not possible.

Electrostatic Potential (ESP) Mapping

An Electrostatic Potential (ESP) map provides a visual representation of the charge distribution within a molecule, highlighting electron-rich (negative potential) and electron-poor (positive potential) regions. This information is invaluable for predicting intermolecular interactions, including hydrogen bonding and stacking interactions, which are fundamental to understanding the behavior of a compound in a biological or material science context.

For this compound, the ESP map would likely show negative potential around the electronegative nitrogen atoms of the pyrimidine ring and the oxygen atom of the phenoxy group, as well as the chlorine atom. These regions would be susceptible to electrophilic attack. Conversely, positive potential would be expected around the hydrogen atoms of the aromatic rings.

As no specific studies detailing the ESP map of this compound are available, a detailed description of the potential distribution and the creation of an interactive data table with specific ESP values are not feasible.

Preclinical Pharmacokinetic Evaluation of 5 4 Chlorophenyl 2 Phenoxypyrimidine in Vitro Studies

In Vitro Absorption Assessment

To understand how a compound might be absorbed if taken orally, scientists use laboratory models that mimic the intestinal wall. These tests help predict how well the compound can pass from the gut into the bloodstream.

Caco-2 Cell Permeability Assays

The Caco-2 cell permeability assay is a widely used in vitro model to predict the absorption of orally administered drugs. nih.govresearchgate.neteuropa.eunih.gov Caco-2 cells, derived from a human colon carcinoma, differentiate into a monolayer of polarized epithelial cells that exhibit many of the morphological and functional properties of the small intestinal enterocytes, including the formation of tight junctions. nih.govnih.gov

In this assay, Caco-2 cells are cultured on semi-permeable filter supports, creating two distinct compartments: an apical (top) side, representing the intestinal lumen, and a basolateral (bottom) side, representing the blood circulation. nih.gov The test compound is added to the apical side, and its appearance on the basolateral side is measured over time. The rate of this transport is used to calculate an apparent permeability coefficient (Papp), which indicates the compound's potential for intestinal absorption. researchgate.net This assay can also assess whether a compound is a substrate for efflux transporters, such as P-glycoprotein, which can pump the compound back into the intestinal lumen and reduce its absorption. nih.gov

Parallel Artificial Membrane Permeability Assay (PAMPA)

The Parallel Artificial Membrane Permeability Assay (PAMPA) is a non-cell-based method used in early drug discovery to predict passive, transcellular permeability. sigmaaldrich.comevotec.com This high-throughput assay measures a compound's ability to diffuse from a donor compartment, through an artificial membrane coated with a lipid solution, into an acceptor compartment. sigmaaldrich.comfrontiersin.org

PAMPA is a cost-effective and rapid alternative to cell-based assays and is particularly useful for assessing passive diffusion, which is the primary absorption mechanism for many drugs. evotec.comnih.gov By evaluating permeability across a range of pH conditions, PAMPA can help to understand how a compound might be absorbed in different parts of the gastrointestinal tract. evotec.com The results are often used to rank compounds based on their permeability and to identify potential absorption liabilities early in the drug development process. sigmaaldrich.com

In Vitro Distribution Characteristics

Once a compound enters the bloodstream, it can distribute into different tissues and fluids. In vitro studies help to understand this distribution behavior, particularly how the compound interacts with blood components and whether it can enter specific tissues like the brain.

Plasma Protein Binding Studies

Plasma protein binding (PPB) is a critical factor that influences the distribution, metabolism, and excretion of a drug. bohrium.comnih.gov Only the unbound fraction of a drug in the plasma is free to diffuse into tissues and interact with its therapeutic target. researchgate.net Common methods to determine the extent of plasma protein binding include equilibrium dialysis, ultrafiltration, and ultracentrifugation. nih.gov In these assays, the test compound is incubated with plasma from different species, including humans, and the concentration of the unbound compound is measured. mdpi.com The percentage of the compound that binds to plasma proteins like albumin and alpha-1-acid glycoprotein (B1211001) is then calculated. researchgate.netnih.gov A high degree of plasma protein binding can limit the amount of free drug available to exert its pharmacological effect. bohrium.com

In Vitro Blood-Brain Barrier Permeability Models

The blood-brain barrier (BBB) is a highly selective barrier that protects the brain from harmful substances. frontiersin.orgmdpi.com For drugs targeting the central nervous system (CNS), the ability to cross the BBB is essential. In vitro models are used to predict a compound's potential to penetrate the BBB. These models can range from simple artificial membranes to complex co-cultures of brain endothelial cells, astrocytes, and pericytes grown on transwell inserts. nih.govnih.govspringernature.com These cellular models aim to replicate the tight junctions and transporter systems of the in vivo BBB. nih.govnih.gov The permeability of a test compound is assessed by adding it to the "blood" side of the model and measuring its concentration on the "brain" side over time. nih.gov

In Vitro Metabolic Stability and Metabolite Identification

The body's metabolism can chemically alter a compound, which affects its activity and how it is eliminated. In vitro metabolism studies are crucial for predicting how a compound will be processed in the body and for identifying its breakdown products, known as metabolites.

These studies typically involve incubating the test compound with liver fractions, such as microsomes or hepatocytes, from various species, including humans. frontiersin.orgresearchgate.net Liver microsomes contain a high concentration of cytochrome P450 (CYP) enzymes, which are major players in drug metabolism. researchgate.net By measuring the disappearance of the parent compound over time, its metabolic stability can be determined. mdpi.com A compound that is rapidly metabolized will have low stability, which may lead to a short duration of action in the body.

In addition to stability, these studies are used for metabolite identification. Analytical techniques like liquid chromatography-mass spectrometry (LC-MS) are employed to detect and identify the chemical structures of the metabolites formed during the incubation. youtube.com Understanding the metabolic pathways of a compound is important for assessing potential drug-drug interactions and for identifying any metabolites that may be active or toxic. nih.govfrontiersin.org

Hepatic Microsomal and Hepatocyte Stability Assays

The metabolic stability of a drug candidate is a critical determinant of its pharmacokinetic profile, influencing its half-life, oral bioavailability, and potential for drug-drug interactions. In vitro assays using liver microsomes and hepatocytes are the gold standard for early assessment of a compound's susceptibility to hepatic metabolism.

Hepatic Microsomal Stability Assay: This assay primarily evaluates Phase I metabolic pathways, particularly those mediated by cytochrome P450 (CYP450) enzymes, which are abundant in the endoplasmic reticulum of liver cells from which microsomes are derived. In this procedure, 5-(4-Chlorophenyl)-2-phenoxypyrimidine would be incubated with a preparation of pooled liver microsomes (from human or preclinical species) and a necessary cofactor, NADPH. Samples are taken at various time points, and the reaction is stopped. The concentration of the parent compound remaining is quantified using liquid chromatography-tandem mass spectrometry (LC-MS/MS).

From the rate of disappearance of the parent compound, key parameters are calculated:

In vitro half-life (t½): The time it takes for 50% of the compound to be metabolized.

Intrinsic clearance (CLint): The inherent ability of the liver enzymes to metabolize a drug, independent of other physiological factors like blood flow.

Illustrative Data: Microsomal Stability of a Test Compound

| Time Point (minutes) | % Parent Compound Remaining |

| 0 | 100 |

| 5 | 85 |

| 15 | 60 |

| 30 | 35 |

| 60 | 10 |

Calculated Parameters:

t½ (min): 22.5

CLint (µL/min/mg protein): 30.8

Note: This table is for illustrative purposes only and does not represent actual experimental data for this compound.

Hepatocyte Stability Assay: While microsomes are excellent for assessing Phase I metabolism, they lack the complete enzymatic machinery for Phase II (conjugation) reactions and the cellular context of a whole cell. Cryopreserved or fresh hepatocytes, which are intact liver cells, provide a more comprehensive model, incorporating both Phase I and Phase II metabolic pathways, as well as active transport processes.

The assay is conducted by incubating this compound with a suspension of hepatocytes. The analysis and calculation of stability parameters (t½ and CLint) are similar to the microsomal assay. Comparing results from both assays can provide insights into the primary metabolic routes (Phase I vs. Phase II) for the compound.

Identification and Characterization of Metabolites by Spectroscopic Techniques

Identifying the metabolic "hotspots" on a molecule is essential for understanding its clearance pathways and for identifying potentially active or toxic metabolites. This process, known as metabolite profiling or identification, is typically performed on samples generated from the in vitro stability assays.

Following incubation of this compound with liver microsomes or hepatocytes, the samples are analyzed using high-resolution mass spectrometry (HRMS) coupled with liquid chromatography. This powerful technique allows for the detection and structural elucidation of metabolites.

The primary metabolic transformations anticipated for a molecule like this compound would include:

Oxidation: Hydroxylation (addition of an -OH group) on the phenyl, chlorophenyl, or pyrimidine (B1678525) rings.

Cleavage: Ether cleavage at the phenoxy linkage.

Conjugation (in hepatocytes): Glucuronidation or sulfation of hydroxylated metabolites.

By comparing the mass spectra and fragmentation patterns of the parent compound with those of the detected metabolites, potential structures can be proposed. For definitive characterization, nuclear magnetic resonance (NMR) spectroscopy may be employed if a metabolite can be isolated in sufficient quantities.

Illustrative Data: Potential Metabolites of a Test Compound

| Metabolite ID | Proposed Biotransformation | Mass Shift from Parent |

| M1 | Monohydroxylation | +16 Da |

| M2 | Dihydroxylation | +32 Da |

| M3 | Ether Cleavage | -93 Da (loss of phenoxy group) |

| M4 | Glucuronide Conjugate of M1 | +192 Da |

Note: This table is for illustrative purposes only and does not represent actual experimental data for this compound.

Lead Optimization Strategies for 5 4 Chlorophenyl 2 Phenoxypyrimidine Derivatives

Rational Design Approaches Based on SAR and Computational Insights

Rational drug design for 5-(4-chlorophenyl)-2-phenoxypyrimidine derivatives would heavily rely on understanding their Structure-Activity Relationships (SAR) and leveraging computational tools. The core principle of SAR is to systematically alter different parts of the molecule and assess the impact on its biological activity. For the this compound scaffold, this would involve modifications at several key positions.

For instance, substitutions on the 4-chlorophenyl ring could be explored to probe the electronic and steric requirements of the binding pocket. The nature and position of substituents on the phenoxy group would also be critical to modulate activity. Furthermore, modifications to the pyrimidine (B1678525) ring itself could be investigated. A systematic synthesis of analogs with variations at these positions would generate a dataset to establish a robust SAR.

Computational chemistry offers powerful tools to guide this process. Molecular docking studies, for example, can predict how different derivatives of this compound might bind to a specific biological target. This can help prioritize the synthesis of compounds that are most likely to be active. Quantitative Structure-Activity Relationship (QSAR) models can also be developed to correlate the physicochemical properties of the derivatives with their biological activity, providing further insights for the design of more potent compounds.

Scaffold Hopping and Bioisosteric Replacements for Enhanced Properties

Scaffold hopping and bioisosteric replacements are powerful strategies in medicinal chemistry to identify novel chemotypes with improved properties while retaining the desired biological activity. Scaffold hopping involves replacing the central core of a molecule with a structurally different scaffold that maintains a similar 3D arrangement of the key functional groups. For this compound, one might replace the pyrimidine ring with other heterocyclic systems like triazines or pyridazines to explore new intellectual property space and potentially improve properties such as solubility or metabolic stability. nih.govdundee.ac.uk

Bioisosteric replacement, on the other hand, involves the substitution of atoms or groups of atoms with others that have similar physical or chemical properties. This strategy is often used to fine-tune the properties of a lead compound. For example, the chloro group on the phenyl ring could be replaced with other halogens (e.g., F, Br) or a trifluoromethyl group to modulate lipophilicity and electronic properties. cambridgemedchemconsulting.com Similarly, the phenoxy group could be replaced with other bioisosteres such as a phenylthio or a benzyl (B1604629) group to alter the compound's flexibility and metabolic profile. The goal of these replacements is to enhance potency, selectivity, or pharmacokinetic parameters. nih.gov

Multi-parameter Optimization (MPO) Techniques in Compound Development

Modern drug discovery rarely focuses on optimizing a single property at a time. Instead, a holistic approach known as Multi-Parameter Optimization (MPO) is employed to simultaneously balance multiple properties, such as potency, selectivity, solubility, permeability, and metabolic stability. nih.gov MPO techniques utilize computational models and scoring functions to rank and prioritize compounds based on a desirable profile.

For the development of this compound derivatives, an MPO approach would involve defining a set of desired properties and their acceptable ranges. For each synthesized or virtual compound, these properties would be measured or predicted, and a composite score would be calculated. This allows for the efficient identification of compounds that represent the best compromise of all the desired attributes. For example, a highly potent compound with poor solubility might be deprioritized in favor of a slightly less potent but more soluble and metabolically stable analog. This approach helps to reduce the attrition rate of drug candidates in later stages of development.

Exploration of Prodrug Strategies and Targeted Delivery Systems

Even with optimal in vitro properties, a drug candidate may fail due to poor pharmacokinetic properties in vivo. Prodrug strategies and targeted delivery systems are two approaches to overcome such challenges. A prodrug is an inactive or less active derivative of a drug molecule that is converted into the active form in the body. This approach can be used to improve solubility, increase permeability, or enhance the metabolic stability of the parent drug. For a this compound derivative with poor aqueous solubility, a hydrophilic moiety could be attached to create a more soluble prodrug that is cleaved in vivo to release the active compound.

Future Perspectives and Emerging Research Avenues for 5 4 Chlorophenyl 2 Phenoxypyrimidine

Integration of Artificial Intelligence and Machine Learning in Compound Optimization

The optimization of lead compounds is a critical, resource-intensive phase in drug discovery. Artificial intelligence (AI) and machine learning (ML) are emerging as transformative tools to enhance the efficiency and accuracy of this process. For a compound like 5-(4-Chlorophenyl)-2-phenoxypyrimidine, these technologies could be pivotal in silico modeling and predictive analysis.

Table 1: Potential Applications of AI/ML in the Optimization of this compound

| AI/ML Application | Description | Potential Impact |

| Predictive Modeling (QSAR) | Development of models to predict the biological activity and physicochemical properties of derivatives based on their chemical structure. | Faster identification of potent and drug-like candidates. |

| Generative Adversarial Networks (GANs) | Generation of novel molecular structures with desired properties, exploring a vast chemical space for optimization. | Discovery of innovative and potentially more effective compound analogs. |

| ADMET Prediction | In silico prediction of absorption, distribution, metabolism, excretion, and toxicity profiles to identify potential liabilities early in development. | Reduction in late-stage attrition of drug candidates due to poor pharmacokinetic or safety profiles. |

| Automated Synthesis Planning | AI algorithms can devise efficient synthetic routes for novel analogs, reducing the time and resources required for chemical synthesis. | Streamlined and more cost-effective production of optimized compounds for further testing. |

Exploration of Novel Therapeutic Applications Beyond Current Focus Areas

While the initial therapeutic focus of a compound series may be narrow, exploring its potential against a wider range of biological targets can unveil new applications. The this compound scaffold could be screened against diverse panels of receptors, enzymes, and ion channels to identify novel bioactivities.

Phenotypic screening, where compounds are tested for their effects on cell models of various diseases, offers a target-agnostic approach to discovering new therapeutic uses. For instance, derivatives of this compound could be evaluated for their potential in areas of unmet medical need, such as neurodegenerative diseases, inflammatory disorders, or rare genetic conditions. High-throughput screening campaigns, coupled with advanced data analysis, can efficiently identify promising new indications for this chemical series.

Furthermore, understanding the polypharmacology of this compound and its analogs—their ability to interact with multiple targets—could open up opportunities for developing multi-targeted therapies, which can be particularly effective for complex diseases like cancer or metabolic syndrome.

Collaborative Research Initiatives and Open Science Frameworks in Medicinal Chemistry

The landscape of drug discovery is increasingly shifting towards more collaborative and open models of research. The development of this compound could be significantly accelerated through such initiatives.

Open science frameworks encourage the sharing of research data, methodologies, and results, fostering a more transparent and collaborative research environment. By making data on the synthesis, biological activity, and computational models of this compound and its derivatives publicly accessible, researchers from academia and industry worldwide could contribute to its development.

Public-private partnerships and academic collaborations can bring together diverse expertise and resources. For instance, a university laboratory with expertise in a particular disease biology could collaborate with a pharmaceutical company possessing advanced screening and drug development capabilities. Such collaborations can de-risk early-stage research and facilitate the translation of promising findings into clinical applications. These initiatives can also leverage crowdsourcing platforms to tackle specific scientific challenges related to the compound's development, harnessing the collective intelligence of the scientific community.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 5-(4-chlorophenyl)-2-phenoxypyrimidine, and how do reaction conditions influence yield?

- Methodological Answer : The synthesis typically involves nucleophilic aromatic substitution or Suzuki-Miyaura coupling. For example, chlorophenyl derivatives can react with phenoxy-substituted pyrimidine precursors under palladium catalysis. Key factors include solvent polarity (e.g., DMF or THF), temperature (80–120°C), and base selection (e.g., K₂CO₃ for deprotonation). Yield optimization may require iterative adjustment of stoichiometry and catalyst loading (e.g., Pd(PPh₃)₄) .

- Data Contradiction : Conflicting reports on the efficacy of NaH versus LiHMDS as bases suggest systematic screening is critical. Evidence from analogous compounds shows NaH may lead to side reactions in polar aprotic solvents, reducing purity .

Q. How can researchers validate the structural integrity of this compound post-synthesis?

- Methodological Answer : Use a combination of:

- NMR : and NMR to confirm substituent positions (e.g., aromatic proton splitting patterns).

- X-ray crystallography : Single-crystal diffraction (SHELX programs) resolves bond angles and torsional strain, critical for verifying steric effects from the chlorophenyl group .

- HPLC-MS : Quantify purity (>95%) and detect byproducts like dehalogenated derivatives .

Advanced Research Questions

Q. What mechanistic insights explain the compound’s reactivity in cross-coupling reactions?

- Methodological Answer : Density Functional Theory (DFT) studies can model transition states during coupling reactions. For example, the electron-withdrawing chlorine atom on the phenyl ring enhances electrophilicity at the pyrimidine C2 position, facilitating nucleophilic attack. Kinetic studies under varying temperatures (25–100°C) and solvent dielectric constants (ε) reveal a correlation between reaction rate and solvent polarity .

- Data Contradiction : Discrepancies in reported activation energies (e.g., 45 vs. 60 kJ/mol) may arise from differences in computational methods (B3LYP vs. M06-2X functionals) .

Q. How does this compound interact with biological targets, and what assays are suitable for activity profiling?

- Methodological Answer :

- Enzyme inhibition : Use fluorescence-based assays (e.g., 5-lipoxygenase inhibition, as in HZ52 analogs) to measure IC₅₀ values. Competitive binding studies with determination via Lineweaver-Burk plots are recommended .

- Cellular uptake : Radiolabel the compound with or isotopes to track intracellular accumulation in models like Caco-2 monolayers .

- Data Contradiction : Variability in cytotoxicity (e.g., CC₅₀ ranging from 10–50 μM) across cell lines highlights the need for standardized protocols (e.g., MTT vs. resazurin assays) .

Q. What computational strategies predict the compound’s pharmacokinetic properties?

- Methodological Answer :

- ADME prediction : Tools like SwissADME calculate logP (lipophilicity) and topological polar surface area (TPSA). For this compound, predicted logP ~3.2 suggests moderate blood-brain barrier permeability .

- Molecular docking : AutoDock Vina or Schrödinger Suite models interactions with targets like cyclooxygenase-2. Focus on halogen bonding between the chlorine atom and Pro-84/Arg-120 residues .

Safety and Compliance

Q. What safety protocols are essential for handling this compound in laboratory settings?

- Methodological Answer :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.